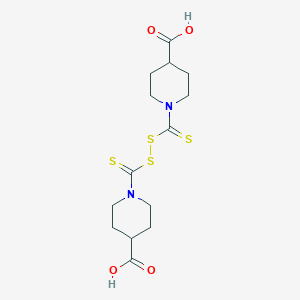

4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

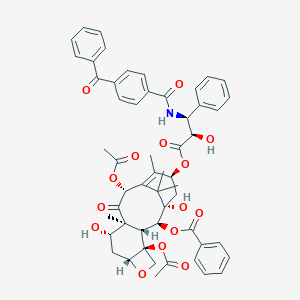

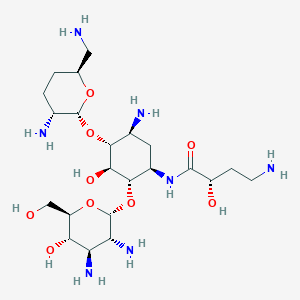

4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DTNB and Ellman's reagent, and it is widely used in biochemical and physiological studies.

Mécanisme D'action

The mechanism of action of 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- involves the reaction between the thiol group of a compound and the disulfide bond of DTNB. This reaction results in the formation of a mixed disulfide, which is then reduced by a reducing agent, such as dithiothreitol or β-mercaptoethanol. The reduction of the mixed disulfide results in the formation of 2-nitro-5-thiobenzoic acid, which can be measured spectrophotometrically at 412 nm.

Effets Biochimiques Et Physiologiques

4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the metabolism of acetylcholine. Additionally, it has been shown to induce oxidative stress in cells and tissues, which can lead to cell death. However, it has also been reported to have antioxidant properties, which can protect cells from oxidative damage.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- is its high sensitivity and specificity for thiol-containing compounds. It can be used to measure thiol groups in a wide range of biological samples, including blood, urine, and tissues. Additionally, it is relatively easy to use and can be measured spectrophotometrically, which makes it a popular choice for many researchers.

However, there are also some limitations to the use of 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis-. One of the main limitations is its potential toxicity to cells and tissues. It has been reported to induce oxidative stress and cell death at high concentrations, which can limit its use in certain experiments. Additionally, it can be affected by interfering substances, such as ascorbic acid and uric acid, which can lead to inaccurate measurements.

Orientations Futures

There are numerous future directions for the use of 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis-. One potential direction is the development of new methods for the quantification of thiol-containing compounds. This could involve the use of new reagents or the modification of existing methods to increase their sensitivity and specificity.

Another potential direction is the investigation of the antioxidant properties of 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis-. This could involve the use of in vitro and in vivo models to study its effects on oxidative stress and cell death, as well as its potential use as a therapeutic agent for oxidative stress-related diseases.

Finally, the use of 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- in the study of enzyme activity and redox status could be further explored. This could involve the use of new methods for the measurement of enzyme activity or the investigation of its effects on other redox-sensitive molecules, such as nitric oxide and hydrogen peroxide.

Conclusion:

In conclusion, 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- is a chemical compound that has numerous applications in scientific research. Its high sensitivity and specificity for thiol-containing compounds make it a popular choice for the quantification of these molecules. However, its potential toxicity and limitations in accuracy must be carefully considered when using it in experiments. Furthermore, the future directions for its use in the study of oxidative stress, enzyme activity, and redox status hold great promise for further understanding of these important biological processes.

Méthodes De Synthèse

The synthesis of 4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- involves the reaction between 2-nitro-5-thiobenzoic acid and piperidine. The reaction takes place in the presence of a reducing agent, such as sodium dithionite or sodium borohydride. The product is then purified by column chromatography, and the final product is obtained as a yellow crystalline powder.

Applications De Recherche Scientifique

4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- has numerous applications in scientific research. It is widely used as a reagent for the quantification of thiol-containing compounds, such as cysteine and glutathione. It is also used to measure the activity of enzymes that contain thiol groups, such as acetylcholinesterase and butyrylcholinesterase. Furthermore, it is used to study the redox status of cells and tissues, as well as to investigate the antioxidant capacity of natural products.

Propriétés

Numéro CAS |

146931-12-6 |

|---|---|

Nom du produit |

4-Piperidinecarboxylic acid, 1,1'-(dithiodicarbonothioyl)bis- |

Formule moléculaire |

C14H20N2O4S4 |

Poids moléculaire |

408.6 g/mol |

Nom IUPAC |

1-[(4-carboxypiperidine-1-carbothioyl)disulfanyl]carbothioylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C14H20N2O4S4/c17-11(18)9-1-5-15(6-2-9)13(21)23-24-14(22)16-7-3-10(4-8-16)12(19)20/h9-10H,1-8H2,(H,17,18)(H,19,20) |

Clé InChI |

YSPRXHVWQJWIQJ-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(=O)O)C(=S)SSC(=S)N2CCC(CC2)C(=O)O |

SMILES canonique |

C1CN(CCC1C(=O)O)C(=S)SSC(=S)N2CCC(CC2)C(=O)O |

Synonymes |

FLA 99 FLA-99 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)

![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)